1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Substitution reactions typically involve the use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed: The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon exposure to mild acids, the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary for the formation of specific peptide bonds.
Comparison with Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
- Nalpha-BOC-(S)-beta-aminoalanine
Comparison: 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and conformational stability. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules . In contrast, other Boc-protected amino acids, such as (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid, lack this ring structure and are more flexible, making them suitable for different types of peptide synthesis .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3,3-dimethyl-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14(6)13(9(15)16)7-12(4,5)8-13/h7-8H2,1-6H3,(H,15,16) |
InChI Key |
MNOCJXCPGDUTQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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